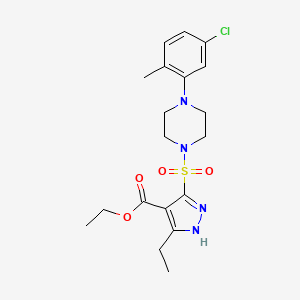

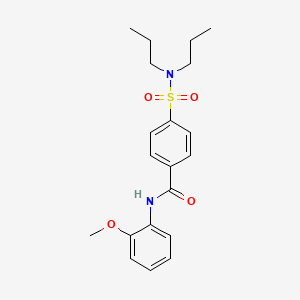

ethyl 5-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of precursors such as ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates, as mentioned in the first paper . These compounds can undergo Pd-catalyzed cross-coupling reactions with alkynes to yield alkynyl-4-(ethoxycarbonyl)pyrazoles, which can further cyclize to form various condensed pyrazoles . Another related compound, ethyl 3-amino-5-phenylpyrazole-4-carboxylate, was synthesized and then diazotized and coupled with different reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . Additionally, the synthesis of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an intermediate for pesticides, was achieved using 2,3-dichloropyridine as a starting material through hydrazinolysis and cyclization .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of the pyrazole ring, which can be further substituted with various functional groups. The papers provided do not directly analyze the molecular structure of the compound but do discuss the structures of related compounds. For instance, detailed NMR spectroscopic investigations were undertaken on the products obtained from the synthesis of condensed pyrazoles, which could provide insights into the structural aspects of similar molecules .

Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse. The first paper describes the use of cross-coupling reactions to synthesize condensed pyrazoles and the unexpected formation of a tetracyclic system when heating a specific pyrazole carboxylic acid with trifluoromethanesulfonic acid . The second paper discusses the diazotization and coupling reactions of an amino-substituted pyrazole derivative to produce various triazines and triazoles . These reactions highlight the reactivity of the pyrazole ring and its potential to form complex heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the substituents attached to the pyrazole ring. While the papers do not provide specific data on the physical and chemical properties of the compound , they do offer a glimpse into the properties of related compounds. For example, the solubility and reactivity of the synthesized pyrazole derivatives could be inferred from the conditions used in their synthesis and the subsequent reactions they undergo . The solvent-free hydrazinolysis process described in the third paper suggests that the intermediate pyrazole derivative has properties that allow for such a reaction to occur .

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-5-ethyl-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN4O4S/c1-4-15-17(19(25)28-5-2)18(22-21-15)29(26,27)24-10-8-23(9-11-24)16-12-14(20)7-6-13(16)3/h6-7,12H,4-5,8-11H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVAXVGGEDNWOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3002954.png)

![N-[(3-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide](/img/structure/B3002955.png)

![3-((4-phenyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3002957.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide](/img/structure/B3002959.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(dimethylamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B3002960.png)

![2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide](/img/structure/B3002966.png)

![5-{1-[(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3002968.png)

![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B3002976.png)